3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-Benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties . This particular compound features a quinazolinone core with a benzyl group and a sulfanyl-tetrahydrofuran moiety, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one typically involves multiple steps. One common method includes the reaction of 2-aminobenzamide with thiols under specific conditions to form the quinazolinone core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the tetrahydrofuran moiety can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-Benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-mercapto-3H-quinazolin-4-one: Similar structure but lacks the tetrahydrofuran moiety.
3-Benzylspiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Contains a spiro-fused carbocyclic fragment.
Uniqueness
3-Benzyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]quinazolin-4(3H)-one is unique due to the presence of both the benzyl group and the sulfanyl-tetrahydrofuran moiety. This combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H16N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-benzyl-2-(2-oxooxolan-3-yl)sulfanylquinazolin-4-one |
InChI |
InChI=1S/C19H16N2O3S/c22-17-14-8-4-5-9-15(14)20-19(25-16-10-11-24-18(16)23)21(17)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
InChI Key |
ZBUGBGRRBCZMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1SC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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